CYP Enzyme Specificity: CYP1A2 vs. CYP2C9 Metabolic Route
(R)-6-Hydroxywarfarin is a specific metabolite of (R)-warfarin, primarily generated by CYP1A2 and CYP2C19. In contrast, (S)-7-hydroxywarfarin is the principal metabolite of the more potent (S)-warfarin enantiomer, primarily catalyzed by CYP2C9 [1]. This differential enzyme specificity is crucial for selective CYP phenotyping assays [2].
| Evidence Dimension | Primary CYP Isoform(s) Responsible for Formation |
|---|---|
| Target Compound Data | CYP1A2 (major), CYP2C19 (minor) |
| Comparator Or Baseline | (S)-7-hydroxywarfarin: CYP2C9 (major) |
| Quantified Difference | Qualitative difference in major isoform |
| Conditions | Human liver microsomes, recombinant CYP enzymes |
Why This Matters
This specificity enables (R)-6-hydroxywarfarin to serve as a selective probe for CYP1A2 and CYP2C19 activity in vitro and in vivo, distinguishing it from CYP2C9-dependent metabolites like 7-hydroxywarfarin.
- [1] Kaminsky LS, Zhang ZY. Human P450 metabolism of warfarin. Pharmacol Ther. 1997;73(1):67-74. doi:10.1016/S0163-7258(96)00140-4 View Source
- [2] Lewis RJ, Trager WF. Warfarin metabolism in man: identification of metabolites in urine. J Clin Invest. 1974;53(6):1607-1617. doi:10.1172/JCI107662 View Source
